molecular formula C12H12O4 B3022469 methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate CAS No. 383907-59-3

methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate

Cat. No. B3022469
M. Wt: 220.22 g/mol
InChI Key: WEXHRXDGTUJEHT-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of related acrylates typically involves the reaction of acrylate with different substituents under controlled conditions. For instance, the synthesis of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was achieved by reacting the corresponding benzoyl and pyrimidinylamino components . Similarly, the synthesis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate involved the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate in the presence of triethylamine . These methods suggest that the synthesis of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate would likely involve a reaction between an appropriate benzodioxin derivative and methyl acrylate.

Molecular Structure Analysis

The molecular structure and conformation of methyl acrylate have been studied using gas electron diffraction and ab initio calculations, revealing the existence of s-cis and s-trans conformers . The crystal structure of related compounds, such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been determined by X-ray analysis, providing detailed information on bond lengths and angles . These studies indicate that the molecular structure of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate would also be amenable to analysis by similar techniques to determine its conformation and structural parameters.

Chemical Reactions Analysis

Acrylates are known to undergo various chemical reactions, particularly polymerization. For example, the photopolymerization of mesogenic diacrylate monomers leads to highly oriented and crosslinked polymer networks . The free-radical polymerization of methyl acrylate has been studied under gamma-ray irradiation using dithioesters as control agents, demonstrating the influence of the substituent groups on the polymerization behavior . These findings suggest that methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate could also participate in similar polymerization reactions, with its unique substituents affecting the reaction kinetics and the properties of the resulting polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylates can be influenced by their molecular structure and the nature of their substituents. The densities and volumetric properties of binary mixtures of methyl acrylate with various aromatic hydrocarbons have been measured, indicating specific interactions between the acrylate and aromatic molecules . The presence of a methyl substituent in mesogenic acrylates affects transition temperatures, thermodynamic parameters, and the degree of order in the polymeric state . These studies imply that the physical and chemical properties of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate would be similarly affected by its benzodioxin substituent, potentially altering its density, volumetric properties, and behavior in polymerized forms.

Safety And Hazards

This involves understanding the risks associated with handling or exposure to the compound. It can include toxicity information, safety precautions, and first-aid measures.


Future Directions

This involves speculating on potential future research directions or applications for the compound based on its properties and known uses.


properties

IUPAC Name

methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-12(13)5-3-9-2-4-10-11(8-9)16-7-6-15-10/h2-5,8H,6-7H2,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXHRXDGTUJEHT-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate

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